C26H22ClF3N2O3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C26H22ClF3N2O3 tau-fluvalinate . It is a synthetic pyrethroid insecticide primarily used to control varroa mites in honey bee colonies . This compound is a derivative of fluvalinate and is known for its effectiveness in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tau-fluvalinate is synthesized from racemic valine. The synthesis involves several steps:

Chlorination: α-Bromoisovaleric acid is chlorinated with thionyl chloride (SOCl2) to prepare α-bromoisovaloyl chloride.

Reaction with Alcohol: This intermediate reacts with α-cyano-3-phenoxybenzyl alcohol to produce α-cyano-(3-phenoxybenzyl)-2’-bromoisovalerate.

Condensation: Finally, it is condensed with 2-chloro-4-trifluoromethylaniline to produce tau-fluvalinate.

Industrial Production Methods: The industrial production of tau-fluvalinate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use.

Chemical Reactions Analysis

Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Tau-fluvalinate has several scientific research applications:

Chemistry: It is used as a model compound in studies of pyrethroid insecticides.

Biology: Research on its effects on insect physiology and behavior.

Medicine: Investigations into its potential effects on human health and safety.

Industry: Widely used in agriculture for pest control, particularly in beekeeping to manage varroa mite infestations

Mechanism of Action

Tau-fluvalinate exerts its effects by targeting the sodium channels in the nervous system of insects. It prolongs the open phase of the sodium channel gates when a nerve cell is excited, leading to prolonged nerve impulses. This causes paralysis and eventual death of the insect .

Comparison with Similar Compounds

Fluvalinate: The parent compound of tau-fluvalinate, also a pyrethroid insecticide.

Permethrin: Another pyrethroid insecticide with similar applications.

Cypermethrin: A widely used pyrethroid with a similar mechanism of action.

Uniqueness: Tau-fluvalinate is unique due to its specific structure, which provides high efficacy against varroa mites while being relatively safe for honey bees. Its stability and low volatility make it suitable for use in beekeeping .

Biological Activity

C26H22ClF3N2O3, commonly known as τ-Fluvalinate, is a synthetic pyrethroid insecticide widely used in agricultural and apicultural practices. Its primary function is to control various insect pests, particularly in honey bee colonies against varroa mites. This article delves into the biological activity of τ-Fluvalinate, examining its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : this compound

- Molecular Weight : 487.91 g/mol

- CAS Number : 102851-06-9

τ-Fluvalinate acts primarily on the nervous system of insects. It disrupts the normal functioning of sodium channels, leading to prolonged nerve impulses and eventual paralysis. This mechanism is characteristic of many pyrethroids, which are designed to mimic the action of natural pyrethrins but with enhanced stability and potency.

Efficacy Against Pests

τ-Fluvalinate has demonstrated broad-spectrum efficacy against a variety of insect pests:

- Target Insects : Varroa mites, aphids, thrips, and whiteflies.

- Application Methods : Topical application, fogging, and residual sprays.

Toxicity Profiles

The toxicity of τ-Fluvalinate varies across different organisms:

Case Studies

-

Impact on Honey Bees

- A study assessed the effects of τ-Fluvalinate on honey bee colonies. The results indicated that while τ-Fluvalinate effectively controlled varroa mite populations, it also posed risks to bee health when used excessively or improperly. A balance must be struck to ensure effective pest control without harming beneficial pollinators .

- Aquatic Toxicology

- Environmental Persistence

Genotoxicity Studies

Recent studies have evaluated the genotoxic potential of τ-Fluvalinate using various in vitro assays:

Properties

Molecular Formula |

C26H22ClF3N2O3 |

|---|---|

Molecular Weight |

502.9 g/mol |

IUPAC Name |

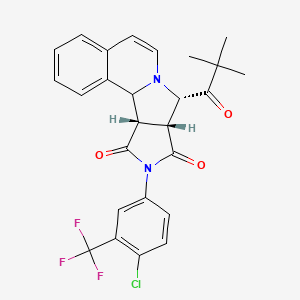

(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |

InChI |

InChI=1S/C26H22ClF3N2O3/c1-25(2,3)22(33)21-19-18(20-15-7-5-4-6-13(15)10-11-31(20)21)23(34)32(24(19)35)14-8-9-17(27)16(12-14)26(28,29)30/h4-12,18-21H,1-3H3/t18-,19+,20?,21-/m0/s1 |

InChI Key |

FNUYFHGFTXQGKP-JKWVGCSGSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)[C@@H]1[C@H]2[C@@H](C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |

Canonical SMILES |

CC(C)(C)C(=O)C1C2C(C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.